3-Iodo-7-methylpyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7IN2 |
|---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
3-iodo-7-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7IN2/c1-11-4-2-3-6-7(9)5-10-8(6)11/h2-5H,1H3 |
InChI Key |
KTWLHGWVSLRFMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C2C1=NC=C2I |
Origin of Product |
United States |
Chemical Reactivity and Transformative Potential of 3 Iodo 7 Methylpyrrolo 2,3 B Pyridine
Transition Metal-Catalyzed Cross-Coupling Reactions at the C-3 Position
The presence of the iodine atom at the C-3 position of 3-Iodo-7-methylpyrrolo[2,3-b]pyridine makes it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, and the C-3 iodo group of the 7-azaindole (B17877) scaffold is well-suited for this reaction. acs.orglibretexts.org This reaction typically involves the palladium-catalyzed coupling of the iodo derivative with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. libretexts.orgyonedalabs.com
Research on related 3-iodo-7-azaindole derivatives has demonstrated the feasibility and efficiency of this transformation. For instance, the selective arylation at the C-3 position of a 3-iodo-6-chloro-7-azaindole derivative has been achieved with high yields. acs.org The optimized conditions for such reactions often involve a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with a suitable phosphine (B1218219) ligand, such as SPhos. acs.org A variety of bases can be employed, with cesium carbonate (Cs₂CO₃) being a common choice, and the reaction is typically carried out in a solvent mixture like toluene/ethanol. acs.org
The reaction is tolerant of a range of functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing substituents. acs.org This allows for the introduction of diverse aryl and heteroaryl moieties at the C-3 position of the pyrrolo[2,3-b]pyridine core, significantly expanding the accessible chemical space for this class of compounds.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 3-Iodo-7-azaindole Derivative
| Parameter | Condition |
| Substrate | 3-iodo-6-chloro-7-azaindole |
| Coupling Partner | Phenylboronic acid |
| Catalyst | Pd₂(dba)₃ (5 mol %) |
| Ligand | SPhos (5 mol %) |
| Base | Cs₂CO₃ (2 equiv) |
| Solvent | Toluene/Ethanol (1:1) |
| Temperature | 60 °C |
| Yield | 85% |
Data adapted from a study on a related 3-iodo-7-azaindole derivative. acs.org
The Sonogashira coupling reaction is a powerful tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is highly effective for the alkynylation of iodo-substituted heterocycles like this compound. nih.govorganic-chemistry.org
The Sonogashira reaction has been successfully applied to the synthesis of various azaindole derivatives. nih.gov For example, the coupling of amino-halopyridines with terminal alkynes is a key step in the construction of the 7-azaindole skeleton. nih.gov The reaction conditions typically involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a copper(I) salt, often copper(I) iodide (CuI), with an amine base like triethylamine (B128534) (Et₃N) in a solvent such as dimethylformamide (DMF). nih.gov
This methodology allows for the introduction of a wide range of alkyne-containing substituents at the C-3 position, which can serve as versatile handles for further synthetic transformations or as integral parts of the final molecular structure. The reaction generally proceeds under mild conditions and exhibits good functional group tolerance. libretexts.org
Table 2: General Conditions for Sonogashira Coupling
| Parameter | Condition |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |
| Co-catalyst | Copper(I) salt (e.g., CuI) |
| Base | Amine base (e.g., Et₃N, diisopropylamine) |
| Solvent | DMF, THF, or other suitable organic solvents |
| Temperature | Room temperature to moderate heating |
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, provides a means to introduce olefinic substituents. organic-chemistry.org This reaction can be applied to iodo-substituted heterocyclic systems to append vinyl groups. nih.gov
While specific examples for this compound are not extensively documented, the general principles of the Heck reaction are applicable. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or Pd₂(dba)₃, often in the presence of a phosphine ligand. nih.govsioc-journal.cn A base, such as triethylamine or sodium carbonate, is required to neutralize the hydrogen halide generated during the reaction. sioc-journal.cn
The Heck reaction has been utilized in cascade processes for the synthesis of azaindole isomers, demonstrating its utility in building the heterocyclic core. nih.gov For instance, a palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines has been developed. nih.gov This suggests that this compound would be a viable substrate for Heck coupling with various alkenes to introduce new carbon-carbon double bonds at the C-3 position.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is particularly valuable for the synthesis of aryl amines from aryl halides and a wide variety of amine coupling partners. wikipedia.org The iodo-substituent at the C-3 position of this compound makes it a suitable substrate for this transformation.
The Buchwald-Hartwig amination has been successfully employed in the synthesis of various substituted pyrrolopyridines and related heterocyclic systems. mdpi.comchemspider.com The reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a base. mdpi.com Common catalyst systems include Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands like BINAP or XPhos. mdpi.comchemspider.com A strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate, is generally required. mdpi.comchemspider.com
This reaction allows for the introduction of primary and secondary amines, as well as a range of other nitrogen-containing functional groups, at the C-3 position. The broad scope of the Buchwald-Hartwig amination makes it a powerful tool for the synthesis of libraries of compounds with diverse nitrogen-containing substituents for applications in drug discovery and materials science. wikipedia.orgnih.gov
Table 3: Typical Reagents for Buchwald-Hartwig Amination
| Component | Examples |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BINAP, XPhos, dppf |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF |
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.org The reactivity of the C-I bond in this compound makes it a suitable electrophile for this transformation.
Organozinc reagents, which are typically prepared from the corresponding organolithium or Grignard reagents, are less basic and more functional group tolerant than their precursors. nih.gov The Negishi coupling has been utilized in the total synthesis of complex natural products, highlighting its reliability and broad scope. wikipedia.org While specific applications to this compound are not widely reported, the general principles suggest its utility for introducing a variety of alkyl, alkenyl, and aryl groups at the C-3 position. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor. wikipedia.org
Electrophilic Aromatic Substitution (EAS) on the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine (7-azaindole) core is an aromatic system that can undergo electrophilic aromatic substitution (EAS). However, the reactivity and regioselectivity of these reactions are influenced by the electronic properties of both the pyridine (B92270) and pyrrole (B145914) rings. youtube.comyoutube.com
The pyridine ring is generally considered to be electron-deficient due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.compearson.com Electrophilic substitution on pyridine, when it occurs, typically directs the incoming electrophile to the meta-position (C-3 and C-5) relative to the nitrogen atom. youtube.com
In contrast, the pyrrole ring is electron-rich and is generally more reactive towards electrophiles than benzene. Electrophilic substitution on pyrrole typically occurs at the C-2 or C-3 positions. In the case of the 7-azaindole scaffold, the pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring.
For this compound, the existing substituents will influence the position of further electrophilic substitution. The methyl group at the 7-position is an activating group and would direct incoming electrophiles to the ortho and para positions on the pyridine ring, although the inherent deactivation of the pyridine ring makes this less likely. The iodine at the C-3 position is a deactivating group but an ortho, para-director.
Given the higher reactivity of the pyrrole ring, electrophilic substitution is most likely to occur at the C-2 position. However, the presence of the iodine at C-3 may sterically hinder this position to some extent. The precise outcome of an EAS reaction on this substrate would depend on the specific electrophile and reaction conditions employed. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) on Pyrrolo[2,3-b]pyridine Derivatives
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. dalalinstitute.comyoutube.com In the context of pyrrolo[2,3-b]pyridines, the pyridine ring's electron-withdrawing nitrogen atom facilitates nucleophilic attack, especially at the positions ortho and para (C2 and C4) to it. youtube.comstackexchange.com
In practice, SNAr reactions on the 7-azaindole core can be competitive with other pathways, such as metal-catalyzed cross-coupling reactions. The choice of nucleophile, solvent, and reaction conditions determines the outcome. For instance, strong nucleophiles can displace halides from the pyridine ring of related azaindole structures. nih.gov
Table 1: Examples of SNAr Reactions on Halogenated Pyridine Systems
| Electrophile | Nucleophile | Conditions | Product | Ref |
|---|---|---|---|---|
| 2-Chloropyridine | Amines | Heat | 2-Aminopyridine (B139424) derivatives | youtube.com |
| Dinitro-activated arene | Various Nucleophiles | Mild | Substituted arene | nih.gov |
This table presents generalized examples to illustrate the SNAr concept on related heterocyclic systems, as specific data for this compound is limited in the provided search results.
C-H Activation and Late-Stage Functionalization Strategies
Late-stage functionalization is a powerful strategy in drug discovery, allowing for the direct modification of complex molecules at a late point in the synthesis, which rapidly generates structural diversity. nih.gov C-H activation, which involves the cleavage of a carbon-hydrogen bond and its replacement with a new functional group, is a premier tool for this purpose. nih.gov
For the 7-azaindole scaffold, transition-metal-catalyzed C-H activation has emerged as an elegant method for forming new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org While the inherent reactivity of the pyrrole ring often directs functionalization to the C2 and C3 positions, strategic use of directing groups can achieve high regioselectivity for other positions, including the otherwise inert C7 position on the parent indole (B1671886) scaffold. rsc.org
In the case of this compound, the existing iodo group at C3 is typically utilized in cross-coupling reactions. However, C-H activation strategies could potentially functionalize other positions on the ring system, such as C2, C4, C5, or C6, depending on the catalyst and directing group strategy employed. For example, rhodium(III) catalysis has been used for C-H activation to build the azaindole core itself. nih.gov This highlights the potential for applying similar catalytic systems for the late-stage functionalization of pre-formed azaindoles like the title compound.
Metalation and Lithiation Strategies for Directed Derivatization
Directed ortho metalation (DoM) is a potent technique for the regioselective functionalization of aromatic and heteroaromatic compounds. worktribe.comscispace.comnih.gov This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. clockss.org This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regiocontrol. worktribe.comscispace.comnih.govarkat-usa.org
For the 7-azaindole system, metalation-based methodologies are dominant for achieving regioselective and multiple substitutions. scispace.com The nitrogen atoms in the scaffold can influence the site of deprotonation. By placing a DMG, such as a carbamoyl (B1232498) group, on the N1 or N7 nitrogen, deprotonation can be directed to specific adjacent carbons (e.g., C2 or C6). worktribe.comscispace.comnih.gov For instance, an N7-carbamoyl group can direct metalation to the C6 position. worktribe.comnih.gov A subsequent "dance" of the DMG from N7 to N1 can then allow for a second metalation event at the C2 position, enabling iterative and controlled functionalization of the entire scaffold. worktribe.comscispace.comnih.gov
While this compound lacks a traditional DMG in its base structure, the inherent acidity of certain protons, influenced by the nitrogen atoms and the iodo substituent, can still guide lithiation. For example, treatment of N-protected 7-azaindoles with LDA can lead to efficient C2 metalation. scispace.comresearchgate.net Halogen-metal exchange is another important strategy; an iodine-magnesium exchange on a C3-iodo-7-azaindole allows for subsequent Negishi or Heck cross-coupling reactions. researchgate.net
Table 2: Regioselective Metalation of 7-Azaindole Derivatives
| Substrate | Directing Group | Base | Site of Metalation | Subsequent Electrophile | Ref |
|---|---|---|---|---|---|
| N7-Carbamoyl-7-azaindole | N7-CONR₂ | s-BuLi/TMEDA | C6 | Various (I₂, MeOD, etc.) | worktribe.comnih.gov |
| N1-Carbamoyl-7-azaindole | N1-CONR₂ | LDA | C2 | Various (D₂O, I₂, PPh₂Cl, etc.) | scispace.comresearchgate.net |
Photo-induced and Radical Reactions of Halogenated Pyrrolo[2,3-b]pyridines
Photo-induced and radical reactions offer unique pathways for the functionalization of heterocyclic compounds, often proceeding under mild conditions and with selectivities complementary to traditional ionic reactions. acs.org Halogenated aromatics, such as this compound, are excellent precursors for radical reactions because the carbon-iodine bond is relatively weak and can be cleaved homolytically upon exposure to light or a radical initiator. libretexts.orglibretexts.org
Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl halides. These radicals can then participate in a variety of transformations, including C-C bond formation. acs.org For instance, a halogen-atom transfer strategy under visible light has been used to achieve dehalogenative coupling reactions. acs.org
Radical chain reactions, often mediated by reagents like tributyltin hydride (Bu₃SnH), can be used for the dehalogenation of alkyl and aryl halides. libretexts.org More synthetically useful are radical cyclization and addition reactions, where a carbon radical generated from a C-I bond adds to an alkene or alkyne, forming a new C-C bond. libretexts.org While specific examples involving this compound are not detailed in the search results, the principles are broadly applicable to halogenated heterocycles. libretexts.org
Chemoselectivity and Regioselectivity in Reactions of this compound
Chemoselectivity and regioselectivity are paramount in the synthesis of complex molecules, ensuring that reactions occur at the desired functional group and position. In a molecule like this compound, several reactive sites exist: the C3-I bond, various C-H bonds on both the pyrrole and pyridine rings, and the N-H bond of the pyrrole.
Chemoselectivity often arises in cross-coupling reactions. If the molecule were to contain multiple different halogen atoms (e.g., iodo and chloro), the greater reactivity of the C-I bond in oxidative addition to a palladium(0) catalyst would allow for selective coupling at the C3 position, leaving the C-Cl bond intact for subsequent transformations. nih.gov This principle allows for sequential, site-selective modifications.
Regioselectivity is critical in substitution reactions. As discussed, electrophilic aromatic substitution on the 7-azaindole core typically occurs at the C3 position due to the electron-rich nature of the pyrrole ring. rsc.org Conversely, metalation can be directed to various positions (C2, C6) by the careful choice of a directing group and base. worktribe.comscispace.comnih.gov For instance, the functionalization of the 7-azaindole scaffold can be predictably controlled by using a combination of directed metalation, halogen/magnesium exchange, and sulfoxide (B87167)/magnesium exchange, allowing for the functionalization of all five carbon positions. researchgate.net This level of control is essential for the systematic exploration of the chemical space around the 7-azaindole core in drug discovery programs. mdpi.com
An article on the advanced spectroscopic and structural characterization of "this compound" cannot be generated as requested.
Following a comprehensive search of publicly available scientific literature and chemical databases, specific experimental data for the compound "this compound" pertaining to the requested analytical methodologies could not be located. The required detailed research findings for the following sections are not available in the searched sources:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H, ¹³C, and ¹⁵N chemical shifts (δ), as well as data from two-dimensional experiments like COSY, HMQC, or HMBC for this compound, were not found.
Mass Spectrometry (MS): While the molecular weight can be calculated, experimental mass spectra, including specific mass-to-charge ratios (m/z) and fragmentation patterns for this particular isomer, are not available in the public domain.
Infrared (IR) and Raman Spectroscopy: No specific vibrational frequency data (cm⁻¹) from IR or Raman spectroscopy for this compound could be retrieved.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Information regarding the electronic transitions and maximum absorption wavelengths (λmax) for this compound is not present in the available literature.
X-ray Crystallography: There is no published X-ray crystallographic data, which would provide definitive solid-state structural information such as bond lengths and angles.
While general principles of these analytical techniques and data for related pyrrolo[2,3-b]pyridine derivatives exist, extrapolating this information to the specific isomer requested would be scientifically inaccurate and speculative. Generating an article with detailed data tables and thorough research findings, as per the instructions, is therefore not possible without the foundational experimental data for "this compound."
Advanced Spectroscopic and Structural Characterization Methodologies in Pyrrolo 2,3 B Pyridine Research
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a fundamental technique in the characterization of novel compounds, providing a crucial verification of a molecule's elemental composition. This method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample. The experimental results are then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, serves as strong evidence of the sample's purity and affirms its proposed atomic constitution.
For the compound 3-Iodo-7-methylpyrrolo[2,3-b]pyridine, the molecular formula is C₈H₇IN₂. Based on this formula, the theoretical elemental composition can be calculated as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 37.23 |
| Hydrogen | H | 1.01 | 7 | 7.07 | 2.74 |
| Iodine | I | 126.90 | 1 | 126.90 | 49.21 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 10.86 |
| Total | 258.07 | 100.00 |
For instance, in the characterization of novel pyrrolo[2,3-b]pyridine derivatives, elemental analysis is routinely employed to confirm the successful synthesis of the target molecules. One such example is the analysis of 1-(4-Amino-6-methyl-1-phenyl-2-(p-tolyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone, a more complex derivative within the same family of compounds. researchgate.net The comparison between the calculated and found values for this molecule is presented below:
| Element | Calculated (%) | Found (%) | Difference (%) |
| Carbon (C) | 77.40 | 77.38 | -0.02 |
| Hydrogen (H) | 5.61 | 5.59 | -0.02 |
| Nitrogen (N) | 12.31 | 12.29 | -0.02 |
The close agreement between the calculated and experimentally determined percentages for this related compound underscores the reliability of elemental analysis in verifying the composition of complex heterocyclic systems like pyrrolo[2,3-b]pyridines. researchgate.net This technique, therefore, remains an indispensable tool in the rigorous characterization of newly synthesized chemical entities within this class of compounds.
Computational and Theoretical Investigations of 3 Iodo 7 Methylpyrrolo 2,3 B Pyridine and Its Electronic Structure
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 3-Iodo-7-methylpyrrolo[2,3-b]pyridine. These methods provide a molecular-level understanding of electron distribution and orbital interactions.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. For derivatives of 7-azaindole (B17877), DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine various electronic and structural properties. rsc.org
These calculations can predict key parameters that govern the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is typically localized on the electron-rich pyrrole (B145914) ring, while the LUMO is distributed over the pyridine (B92270) ring and the C-I bond. The methyl group at the 7-position acts as an electron-donating group, which can influence the energy levels of these frontier orbitals. The iodine atom at the 3-position introduces further electronic effects and provides a site for potential cross-coupling reactions. DFT calculations are also employed to compute various chemical reactivity descriptors, as illustrated in the table below.
Interactive Data Table: Calculated Electronic Properties of a Representative 7-Azaindole Derivative
| Parameter | Description | Typical Calculated Value (a.u.) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.235 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.045 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 0.190 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -0.140 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 0.095 |
| Global Electrophilicity Index (ω) | μ² / (2η) | 0.103 |
This table presents typical values for a 7-azaindole derivative calculated using DFT, illustrating the types of electronic properties that can be determined for this compound.
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for electronic structure calculations. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more complex calculations.
More advanced methods like the Complete Active Space Perturbation Theory of the second order (CASPT2) and Green's Function methods are employed for a more accurate description of excited states and electron correlation effects, which are important for understanding the photophysical properties of 7-azaindole derivatives. While computationally more demanding, these methods can provide valuable benchmarks for results obtained from DFT. For substituted 7-azaindoles, ab initio calculations have been used to investigate the effects of substituents on intermolecular interactions and electronic properties.
Prediction of Spectroscopic Parameters and Spectral Interpretation via Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as NMR, IR, and UV-Vis spectra. For this compound, theoretical calculations can aid in the assignment of experimental signals and provide a deeper understanding of the molecule's structure and bonding.
DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. semanticscholar.org The calculated shifts, when compared with experimental data, can confirm the molecular structure and provide insights into the electronic environment of the different nuclei. Theoretical calculations of vibrational frequencies (IR and Raman) are also routinely performed. semanticscholar.org The computed vibrational modes can be visualized, which aids in the assignment of the peaks in the experimental spectra. semanticscholar.org
Time-dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra (UV-Vis). researchgate.net These calculations can determine the energies of electronic transitions and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net This information is crucial for understanding the photophysical behavior of the molecule.
Interactive Data Table: Predicted Spectroscopic Data for a Substituted 7-Azaindole
| Spectroscopic Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) of H at C2 | 7.5 |
| ¹³C NMR | Chemical Shift (ppm) of C3 | 105 |
| IR | N-H Stretch (cm⁻¹) | 3450 |
| UV-Vis (TD-DFT) | λmax (nm) | 290 |
This table provides illustrative predicted spectroscopic data for a substituted 7-azaindole, demonstrating the utility of computational methods for spectral interpretation of this compound.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This includes the identification of reactants, products, intermediates, and, most importantly, transition states. For reactions involving this compound, such as electrophilic substitution or palladium-catalyzed cross-coupling reactions at the C3-iodo position, computational modeling can provide valuable mechanistic insights.
DFT calculations are commonly used to locate the transition state structures and calculate the activation energies, which determine the reaction rates. By mapping the entire reaction pathway, it is possible to understand the factors that control the regioselectivity and stereoselectivity of a reaction. For instance, in the iodination of 7-azaindoles, computational studies can help to rationalize the observed preference for substitution at the C3 position.
Studies on Tautomerism and Conformational Analysis
Pyrrolo[2,3-b]pyridines can exist in different tautomeric forms due to the proton transfer between the nitrogen atoms of the pyrrole and pyridine rings. Computational methods are well-suited to study the relative stabilities of these tautomers. By calculating the ground-state energies of the different tautomeric forms, it is possible to predict the most stable tautomer under a given set of conditions.
For 7-azaindole, extensive computational studies have investigated its tautomerism, particularly the excited-state double proton transfer that occurs in its dimer. nih.gov Similar theoretical approaches can be applied to this compound to understand its tautomeric preferences. Conformational analysis, which involves identifying the most stable spatial arrangements of the atoms in a molecule, can also be performed. For flexible molecules, identifying the global minimum energy conformation is essential for understanding its properties and biological activity.
Analysis of Charge Distribution and Intermolecular Interactions
The distribution of electron density within a molecule is fundamental to its chemical behavior. Computational methods can provide a detailed picture of the charge distribution in this compound. The calculation of atomic charges using methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis reveals the electron-rich and electron-deficient regions of the molecule.
This information is used to generate molecular electrostatic potential (MEP) maps, which visually represent the charge distribution on the molecular surface. MEP maps are useful for predicting how the molecule will interact with other molecules, such as electrophiles, nucleophiles, or biological receptors. The iodine atom in this compound can participate in halogen bonding, a type of non-covalent interaction that is important in crystal engineering and medicinal chemistry. Computational studies can quantify the strength and nature of these intermolecular interactions. researchgate.net
Applications of 3 Iodo 7 Methylpyrrolo 2,3 B Pyridine in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Complex Organic Molecule Synthesis
The 7-azaindole (B17877) core is a recognized "privileged scaffold" in drug discovery, frequently appearing in kinase inhibitors due to its ability to form crucial hydrogen bonds with the hinge region of kinase ATP binding sites. nih.govdepositolegale.it 3-Iodo-7-methylpyrrolo[2,3-b]pyridine acts as a pivotal intermediate in the synthesis of these complex, biologically active molecules. The carbon-iodine bond at the 3-position is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are extensively used to functionalize the 3-position of the 7-azaindole core. nih.govmdpi.com The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide array of aryl and heteroaryl substituents. acs.orgadrenomedullin-1-12-human.comnih.gov This method is crucial for building the complex architectures required for potent and selective kinase inhibitors. nih.govnih.gov For example, derivatives of the pyrrolo[2,3-b]pyridine scaffold have been designed and synthesized as inhibitors for critical cancer-related targets like B-RAF and Colony-Stimulating Factor 1 Receptor (CSF-1R). acs.orgnih.gov The ability to readily diversify the molecule at this position is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacological properties. nih.gov
Below is a table summarizing examples of complex molecules synthesized using the pyrrolo[2,3-b]pyridine scaffold, highlighting the types of targets they inhibit.
| Target Class | Specific Target | Synthesized Scaffold Derivative | Reference |
| Kinase Inhibitors | B-RAF (V600E) | Substituted Pyrrolo[2,3-b]pyridines | nih.gov |
| Kinase Inhibitors | CSF-1R | Pyrrolo[2,3-b]pyridine-based compounds | acs.org |
| Kinase Inhibitors | PI3K | 7-Azaindole derivatives | nih.gov |
| Enzyme Inhibitors | Phosphodiesterase 4B (PDE4B) | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | nih.gov |
Development of Novel Functional Materials
The unique electronic and photophysical properties of the 7-azaindole ring system make its derivatives, including this compound, valuable precursors for novel functional materials.
The pyrrolo[2,3-b]pyridine core is an electron-rich heterocyclic system. By utilizing the 3-iodo position as an anchor point for cross-coupling reactions, this core can be integrated into larger π-conjugated systems. These extended conjugated molecules are candidates for use as active components in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties by adding different substituents allows for the rational design of materials with specific energy levels (HOMO/LUMO) required for efficient device performance.
The 7-azaindole scaffold is inherently fluorescent. sigmaaldrich.com Modification at the 3-position via the iodo intermediate allows for the modulation of its photophysical properties. By introducing electron-donating or electron-withdrawing groups, chemists can fine-tune the emission wavelength, quantum yield, and sensitivity to the local environment. This strategy is employed to create fluorogenic probes for detecting specific metal ions, such as Fe³⁺/Fe²⁺, or for imaging within biological systems. lalbabacollege.inacs.org Some pyrrolo[3,4-c]pyridine-based derivatives have been synthesized and demonstrated to act as selective "turn-off" chemosensors for iron cations. acs.org The development of such probes is a growing field, with applications in diagnostics and cellular imaging. chemrxiv.org
The structure of the 7-azaindole nucleus, featuring both a hydrogen bond donor (the pyrrole (B145914) N-H, unless substituted like in the title compound) and a hydrogen bond acceptor (the pyridine (B92270) nitrogen), facilitates self-assembly into ordered supramolecular structures. depositolegale.it While the N-7 methylation in this compound removes one hydrogen bond donor site, the pyridine nitrogen remains a key interaction point. Furthermore, the planar aromatic surface promotes π-π stacking interactions. By attaching specific functional groups at the 3-position, researchers can direct the assembly of these molecules into well-defined nanostructures like sheets, wires, or vesicles, which are of interest in nanotechnology and materials science.
Contribution to Catalyst and Ligand Design
The nitrogen atoms within the pyrrolo[2,3-b]pyridine ring system can act as coordination sites for metal ions. This property makes the scaffold a candidate for designing novel ligands for transition metal catalysis. The 3-iodo group on the precursor molecule provides a convenient site for attaching phosphine (B1218219) groups or other coordinating moieties, or for anchoring the entire ligand system to a solid support. While specific applications of this compound in catalysis are emerging, the broader class of N-heterocycles is well-established in the design of catalysts for a variety of organic transformations. enamine.net
Scaffolds in Agrochemical Research and Related Chemical Industries
Nitrogen-containing heterocyclic compounds are a cornerstone of the agrochemical industry, found in many commercial herbicides, insecticides, and fungicides. The pyrrolo[2,3-b]pyridine scaffold is explored in this area due to its structural similarity to naturally occurring bioactive molecules and its synthetic tractability. C4-substituted indoles and their bioisosteres like 7-azaindoles are prevalent in agrochemical and pharmaceutical industries. acs.org While direct, large-scale applications of this compound in agrochemicals are not extensively documented, the versatility of the 7-azaindole core suggests its potential as a building block for screening libraries to discover new crop protection agents.
Future Research Directions and Emerging Opportunities in Pyrrolo 2,3 B Pyridine Chemistry
Innovations in Catalytic Methodologies for Pyrrolo[2,3-b]pyridine Functionalization
Advances in metal-catalyzed cross-coupling and C-H functionalization reactions have become central to the derivatization of the 7-azaindole (B17877) core. rsc.org For a substrate like 3-Iodo-7-methylpyrrolo[2,3-b]pyridine, the C-I bond is a prime site for functionalization. Future efforts will likely focus on developing more efficient, selective, and sustainable catalytic systems.
One promising area is the continued development of photoredox/nickel dual catalysis . This methodology has been successfully applied to the Csp2–Csp3 cross-coupling of bromo-7-azaindoles with potassium trifluoroborates, suggesting its applicability to iodo-variants for the synthesis of cycloalkyl-substituted 7-azaindoles. acs.org These reactions proceed under mild conditions, often utilizing visible light, which aligns with the principles of green chemistry.
Another key direction involves rhodium(III)-catalyzed C-H activation . While often used for the initial construction of the 7-azaindole ring from aminopyridines and alkynes, nih.govnih.govkaist.ac.kr innovations could enable direct C-H functionalization at other positions of a pre-functionalized core like this compound, offering orthogonal strategies for diversification. The development of catalysts that can selectively activate C-H bonds in the presence of the C-I bond would be particularly valuable.
Furthermore, expanding the scope of well-established cross-coupling reactions remains a pertinent goal. While Suzuki-Miyaura and Buchwald-Hartwig reactions are commonly used with iodo-azaindoles to form C-C and C-N bonds respectively, nih.gov future work could explore less common coupling partners and more challenging transformations, such as C-S, C-P, and C-B bond formations, under milder conditions with lower catalyst loadings.
| Catalytic Method | Application Example | Key Advantages |
| Photoredox/Nickel Dual Catalysis | Csp²–Csp³ cross-coupling of halo-azaindoles | Mild conditions, use of visible light, suitable for flow chemistry |
| Rhodium(III) Catalysis | C-H activation for annulative synthesis of the core | High regioselectivity, functional group tolerance |
| Suzuki-Miyaura Coupling | C-C bond formation with boronic acids | Robust, wide substrate scope, commercially available reagents |
| Buchwald-Hartwig Amination | C-N bond formation with amines | Key transformation for medicinal chemistry, good functional group tolerance |
Exploration of Novel Reaction Pathways and Transformations
The 3-iodo substituent on the 7-azaindole ring is not only a handle for cross-coupling but also a site for exploring novel reaction pathways. Direct iodination of 1-arylated 7-azaindoles has been studied, highlighting the electrophilic susceptibility of the C3-position. nih.gov Starting from this compound, a number of transformations can be envisioned.
Recent research has demonstrated the iodine-catalyzed regioselective C-3 chalcogenation (sulfenylation and selenylation) of NH-free 7-azaindoles. nih.govacs.org This pathway provides direct access to 3-thio and 3-seleno-7-azaindole derivatives, which are themselves valuable for further functionalization or as bioactive molecules. Applying this methodology to the 7-methylated scaffold is a logical next step.
Deprotometalation sequences offer another avenue for reactivity. Using strong bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can generate nucleophilic sites on the ring, which can then be trapped with electrophiles. nih.gov Investigating the interplay between the 3-iodo and 7-methyl groups in such reactions could reveal new regiochemical outcomes and synthetic strategies.
Additionally, tandem or domino reactions that create multiple bonds in a single operation are highly sought after. A future goal could be to design transformations where the 3-iodo group participates in an initial coupling event, which then triggers a subsequent intramolecular cyclization, leading to complex polycyclic architectures based on the pyrrolo[2,3-b]pyridine core.
Integration into Advanced Functional Materials and Devices
The 7-azaindole chromophore possesses unique photophysical properties, including a red-shifted absorption and emission compared to tryptophan, making it a useful probe in biological imaging. nih.govacs.org The functionalization of this compound allows for the systematic tuning of these electronic and optical properties.
By introducing conjugated moieties at the C3-position via cross-coupling reactions, researchers can design novel fluorescent dyes and sensors . The emission wavelength, quantum yield, and sensitivity to the local environment can be modulated by the choice of the coupled group. acs.org These materials could find applications in bio-imaging, diagnostics, and as components in organic light-emitting diodes (OLEDs).
The ability of the 7-azaindole scaffold to coordinate with metal ions also opens opportunities in the development of chemosensors and new coordination polymers . nih.gov Derivatives of this compound could be designed to selectively bind to specific metal ions, leading to a detectable change in their optical or electronic properties. Furthermore, incorporating this scaffold into metal-organic frameworks (MOFs) or other polymeric structures could lead to materials with interesting catalytic, gas storage, or conductive properties.
| Application Area | Rationale for Using Pyrrolo[2,3-b]pyridine Derivatives | Potential Modification Strategy |
| Biological Imaging | Intrinsic fluorescence, sensitivity to solvent environment | Introduction of fluorophores or environmentally sensitive groups at C3 |
| Organic Electronics (e.g., OLEDs) | Tunable electronic properties, potential for high quantum yield | Synthesis of extended π-conjugated systems via cross-coupling |
| Chemosensors | Metal-coordinating ability of the pyridine (B92270) nitrogen | Functionalization with specific ionophores or binding sites |
Development of Sustainable and High-Throughput Synthetic Routes
Modern chemical synthesis places a strong emphasis on sustainability and efficiency. Future research on this compound and its derivatives will increasingly focus on "green" methodologies and high-throughput techniques.
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. A photoredox/nickel dual catalytic cross-coupling has already been successfully implemented in a continuous-flow regime for the synthesis of cycloalkyl-substituted 7-azaindoles, demonstrating the feasibility of this approach. acs.orgresearchgate.net Developing flow syntheses for the iodination, functionalization, and purification of pyrrolo[2,3-b]pyridines would be a major step forward.
The principles of green chemistry , such as using water as a solvent, employing base- and oxidant-free conditions, and utilizing recyclable catalysts, are also critical. For instance, a Cu/Fe co-catalyzed intramolecular C-H amination has been developed for the synthesis of related pyrrolo[2,3-b]indoles in water, with the catalyst system being reusable. rsc.org Adapting such principles to the synthesis and functionalization of this compound could significantly reduce the environmental impact of these processes. rasayanjournal.co.inrsc.org
High-throughput experimentation (HTE) techniques, where many reactions are run in parallel on a small scale, can accelerate the discovery of new reactions and the optimization of existing ones. Applying HTE to screen catalysts, ligands, and reaction conditions for the cross-coupling of this compound would enable the rapid identification of optimal protocols for generating diverse libraries of compounds.
Unexplored Reactivity Profiles and Stereoselective Synthesis
Despite extensive research, many aspects of pyrrolo[2,3-b]pyridine chemistry remain to be explored. The development of methods for the stereoselective functionalization of the scaffold is a particularly important frontier. While many bioactive 7-azaindole derivatives are achiral, the introduction of stereocenters can have a profound impact on biological activity.
Future research could focus on developing asymmetric catalytic methods to introduce chirality. This could involve enantioselective C-H functionalization of the pyridine or pyrrole (B145914) ring, or stereoselective reactions of substituents attached to the core. For example, a prochiral group introduced at the C3-position of this compound could undergo an asymmetric transformation to create a chiral side chain. The development of chiral ligands and catalysts that can effectively control the stereochemistry of reactions on the 7-azaindole nucleus is a significant challenge and a major opportunity. researchgate.net
Furthermore, the reactivity of the 7-methyl group is largely unexplored. While often considered a simple substituent, it could potentially be functionalized through radical reactions or by activation as a benzylic-type position, providing another handle for derivatization.
Advanced Computational Predictions for Pyrrolo[2,3-b]pyridine Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and properties. nih.govresearchgate.net For pyrrolo[2,3-b]pyridine derivatives, DFT calculations can provide valuable insights to guide future experimental work.
Computational studies can be used to:
Predict Reactivity: By calculating atomic charges, frontier molecular orbital (HOMO/LUMO) energies, and reaction energy profiles, researchers can predict the most likely sites for electrophilic or nucleophilic attack and rationalize the outcomes of reactions like iodination. nih.govnih.gov
Elucidate Reaction Mechanisms: DFT simulations can help to understand the detailed mechanisms of catalytic cycles, such as the role of additives in Rh(III)-catalyzed C-H activation, and identify key intermediates and transition states. nih.gov
Design Molecules with Tailored Properties: Computational screening can be used to predict the electronic, optical, and photophysical properties of virtual libraries of this compound derivatives. nih.govresearchgate.netrsc.org This in silico approach can prioritize synthetic targets for applications in materials science or medicinal chemistry, for example, by predicting the binding affinity of a designed molecule to a biological target.
Future work will likely involve the use of more advanced computational models, including machine learning and AI, to build predictive models for structure-activity relationships (QSAR) and to accelerate the discovery of novel pyrrolo[2,3-b]pyridine derivatives with desired functionalities.
Q & A
Basic: What are common synthetic routes for preparing 3-Iodo-7-methylpyrrolo[2,3-b]pyridine?
Answer:
The synthesis typically involves halogenation and functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Iodination : Reacting 7-methylpyrrolo[2,3-b]pyridine with N-iodosuccinimide (NIS) in acetone at room temperature yields 3-iodo derivatives (e.g., 92% yield for 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) .
- Protection/Deprotection : Tosylation using p-toluenesulfonyl chloride (TsCl) and sodium hydride (NaH) in THF stabilizes intermediates. Subsequent deprotection with KOH in ethanol recovers the free heterocycle .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) and Pd(PPh₃)₄ enable diversification at the 3-iodo position .
Basic: Which spectroscopic techniques are used to characterize pyrrolo[2,3-b]pyridine derivatives?
Answer:
Routine characterization includes:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity (e.g., iodination shifts in aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulae (e.g., HRMS-ESI for nucleoside analogs ).
- Elemental Analysis : Ensures purity (>95%) for intermediates and final compounds .
Advanced: How can researchers optimize coupling reactions at the 3-iodo position of pyrrolo[2,3-b]pyridine scaffolds?
Answer:
Optimization strategies include:
- Catalyst Selection : Pd(PPh₃)₄ in toluene/ethanol with K₂CO₃ facilitates aryl boronic acid couplings .
- Temperature Control : Reactions at 105°C improve yields for sterically hindered substrates .
- Protection of Reactive Sites : Tosyl groups prevent unwanted side reactions during cross-coupling .
Advanced: What strategies address solubility challenges in biological assays for this compound derivatives?
Answer:
- Prodrug Design : Phosphorylation or glycosylation enhances aqueous solubility (e.g., nucleoside analogs in anti-T. cruzi studies ).
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability .
- Lipid Formulations : Encapsulation in liposomes improves bioavailability for in vivo testing .
Advanced: How do structural modifications at the 3-iodo and 7-methyl positions affect biological activity?
Answer:
- 3-Iodo Substitution : Critical for anti-parasitic activity (e.g., IC₅₀ < 10 nM against Trypanosoma cruzi). Replacing iodine with smaller halogens (Br, Cl) reduces potency .
- 7-Methyl Group : Enhances metabolic stability by sterically blocking cytochrome P450 oxidation .
- SAR Insights : Bulky substituents at the 3-position improve kinase inhibition (e.g., BTK inhibitors with pyrrolo[2,3-b]pyridine cores ).
Basic: What safety precautions are recommended when handling iodo-substituted pyrrolo[2,3-b]pyridines?
Answer:
- PPE : Use nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods due to potential iodine vapor release .
- Waste Disposal : Collect halogenated waste separately for incineration to prevent environmental contamination .
Advanced: What analytical techniques resolve structural ambiguities in disubstituted pyrrolo[2,3-b]pyridines?
Answer:
- X-ray Crystallography : Definitive confirmation of regiochemistry (e.g., 3-iodo-7-methyl derivatives ).
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex substitution patterns .
- Isotopic Labeling : ¹³C-labeled intermediates trace reaction pathways .
Advanced: How does the 3-iodo substituent influence the reactivity in cross-coupling reactions?
Answer:
- Electrophilicity : The iodine atom acts as a leaving group, enabling Pd-catalyzed couplings (e.g., Suzuki, Sonogashira) .
- Steric Effects : Bulky 3-iodo groups slow reaction kinetics but improve selectivity for mono-substitution .
- Radical Pathways : Under photoredox conditions, iodine participates in C–H functionalization .
Basic: What are the key steps in the purification of this compound?
Answer:
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients removes unreacted iodine and byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystalline products .
- HPLC : Preparative reverse-phase HPLC (C18 column) isolates isomers for biological testing .
Advanced: What in vitro models evaluate the anti-parasitic activity of this compound derivatives?
Answer:
- T. cruzi Amastigote Assays : Infected Vero cells treated with compounds; viability measured via luciferase reporters .
- Cytotoxicity Screening : Counter-screen against mammalian cell lines (e.g., HepG2) to assess selectivity .
- Metabolic Stability Tests : Liver microsome assays predict pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
